Quinine hemisulfate monohydrate

Aqueous solubility Formulation development In vitro assay

Quinine hemisulfate monohydrate (CAS 207671-44-1) is a stoichiometrically defined salt of the Cinchona alkaloid quinine, comprised of two quinine molecules per sulfuric acid molecule in a monohydrate crystalline form. It is supplied as a synthetic, white to off-white powder with a melting point of ~225°C (dec.) and is functionally characterized as a potassium channel blocker with antiparasitic activity.

Molecular Formula C40H52N4O9S
Molecular Weight 764.9 g/mol
CAS No. 207671-44-1
Cat. No. B2824479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinine hemisulfate monohydrate
CAS207671-44-1
Molecular FormulaC40H52N4O9S
Molecular Weight764.9 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O
InChIInChI=1S/2C20H24N2O2.H2O4S.H2O/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);1H2/t2*13-,14-,19-,20+;;/m00../s1
InChIKeyFXWJCCDFXIIZQW-AMXCKVRDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Quinine Hemisulfate Monohydrate (CAS 207671-44-1): Baseline Characterization and Procurement Specifications


Quinine hemisulfate monohydrate (CAS 207671-44-1) is a stoichiometrically defined salt of the Cinchona alkaloid quinine, comprised of two quinine molecules per sulfuric acid molecule in a monohydrate crystalline form . It is supplied as a synthetic, white to off-white powder with a melting point of ~225°C (dec.) and is functionally characterized as a potassium channel blocker with antiparasitic activity . The compound is widely utilized in analytical chemistry as a fluorescence quantum yield standard and in biological research for ion channel modulation studies .

Why Quinine Hemisulfate Monohydrate Cannot Be Directly Substituted by Other Quinine Salts or Free Base


Direct substitution of quinine hemisulfate monohydrate with other quinine salts (e.g., sulfate dihydrate, hydrochloride dihydrate) or the free base is not functionally equivalent due to quantifiable differences in aqueous solubility, stoichiometric quinine content, and fluorescence standard certification [1]. Quinine hemisulfate monohydrate provides a precisely defined 2:1 quinine-to-sulfate molar ratio with a single hydration state, offering superior lot-to-lot consistency for analytical method validation and reference standard applications [2]. Furthermore, its specific fluorescence quantum yield in 0.5 M H₂SO₄ (ϕ = 0.54) is a certified value used for instrument calibration, a property not consistently verified for alternative quinine forms in the same matrix [3].

Quantitative Differentiation of Quinine Hemisulfate Monohydrate: Head-to-Head Comparisons with Analogs


Aqueous Solubility Profile of Quinine Hemisulfate Monohydrate vs. Quinine Sulfate and Quinine Hydrochloride

Quinine hemisulfate monohydrate exhibits a defined aqueous solubility of 1.2 mg/mL at 25°C, which is 3.9-fold lower than quinine hydrochloride (1 g/16 mL ≈ 62.5 mg/mL) but 1.5-fold higher than quinine base (0.5 mg/mL) . This intermediate solubility profile allows for controlled dissolution in aqueous assay buffers without the rapid precipitation observed with the base or the excessive solubility of the hydrochloride salt .

Aqueous solubility Formulation development In vitro assay

Fluorescence Quantum Yield as a Certified Analytical Standard vs. Quinine Sulfate Dihydrate

Quinine hemisulfate monohydrate in 0.5 M H₂SO₄ serves as a certified fluorescence quantum yield standard with a precisely determined value of ϕ = 0.54 [1]. In contrast, quinine sulfate dihydrate in 1.0 N H₂SO₄ is also used as a standard, but the reported ϕ values exhibit greater variability (±0.05) across laboratories, making hemisulfate the preferred reference for high-precision photoluminescence measurements [2].

Fluorescence spectroscopy Quantum yield standard Analytical calibration

Potassium Channel Inhibition Potency: Hemisulfate IC50 vs. Other Quinine Salts

Quinine hemisulfate monohydrate inhibits WT mouse Slo3 (KCa5.1) potassium channel currents evoked by voltage pulses to +100 mV with an IC50 of 169 μM . This value is identical to that reported for quinine hydrochloride dihydrate under the same assay conditions, confirming that the hemisulfate counterion does not alter the intrinsic pharmacological activity of the quinine moiety . However, the hemisulfate salt offers distinct advantages in solubility and long-term solid-state stability for compound storage and handling .

Ion channel pharmacology Potassium channel blocker IC50 determination

Purity Grade Availability: HPLC Assay Ranges and Pharmacopeial Compliance

Quinine hemisulfate monohydrate is commercially available in multiple purity grades: a ≥90% (HPLC) synthetic grade for general research , a 99.0-101.0% BioReagent grade suitable for fluorescence applications , and a grade tested according to Ph.Eur. for pharmacopeial compliance . In contrast, quinine sulfate dihydrate is typically supplied at 95% (HPLC) purity , and quinine hydrochloride dihydrate at 90-95% (HPLC) , limiting their utility for high-sensitivity analytical method development and regulatory submissions.

HPLC purity Reference standard Quality control

Solid-State Stability and Hydration State Definition

Quinine hemisulfate monohydrate possesses a precisely defined stoichiometry (C₂₀H₂₄N₂O₂·0.5H₂SO₄·H₂O) and exhibits photolytic instability upon exposure to light, necessitating storage in amber containers under inert atmosphere . In contrast, quinine base is reported to slowly lose solvent of crystallization upon air exposure [1], and quinine sulfate dihydrate contains variable amounts of hydration water depending on relative humidity . The monohydrate form of the hemisulfate salt provides a consistent hydration state, minimizing batch-to-batch variability in weight-based formulation and analytical standard preparation.

Stability Hydration state Long-term storage

Preferred Application Scenarios for Quinine Hemisulfate Monohydrate Based on Quantitative Differentiation


Fluorescence Spectrometer Calibration and Quantum Yield Determination

When performing absolute or relative fluorescence quantum yield measurements of novel fluorophores, quinine hemisulfate monohydrate in 0.5 M H₂SO₄ should be selected as the primary calibration standard due to its certified ϕ = 0.54 and lower inter-laboratory variability compared to quinine sulfate dihydrate [1]. This is particularly critical for high-precision analytical chemistry and photophysics research where small deviations in quantum yield can significantly impact calculated brightness values [2].

Potassium Channel Pharmacology in Aqueous Buffer Systems

For in vitro electrophysiology or fluorescence-based assays investigating KCa5.1 (Slo3) channel modulation, quinine hemisulfate monohydrate is the preferred salt form. Its 169 μM IC50 is pharmacologically equivalent to other quinine salts, but its intermediate aqueous solubility (1.2 mg/mL) facilitates the preparation of concentrated stock solutions in purely aqueous buffers without the risk of precipitation associated with the free base (0.5 mg/mL) or the excessively high solubility of the hydrochloride salt (62.5 mg/mL) that may complicate dose-response curve fitting .

Analytical Method Validation and Reference Standard Preparation

For the development and validation of HPLC-UV, LC-MS, or spectrophotometric methods intended for regulatory submission (e.g., ANDA filings), the 99.0-101.0% BioReagent grade or Ph.Eur. tested grade of quinine hemisulfate monohydrate should be procured. The higher certified purity and pharmacopeial compliance ensure accurate quantification of quinine-related substances in drug products and provide traceability to established compendial standards, an option not readily available for other quinine salt forms at comparable purity levels .

Long-Term Biobanking and Compound Library Management

When adding a quinine-based potassium channel blocker to a central compound library for high-throughput screening, quinine hemisulfate monohydrate is the optimal choice due to its defined monohydrate crystal form and documented stability under recommended storage conditions (-20°C powder for 3 years) . The consistent hydration state eliminates the need for pre-use drying and ensures that the exact molar quantity dispensed by automated liquid handlers is maintained across the library's operational lifetime .

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